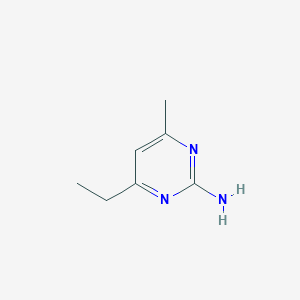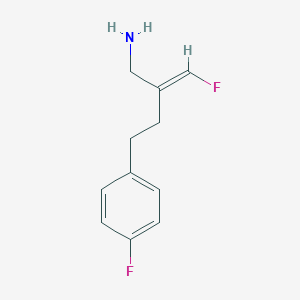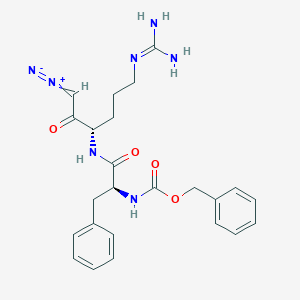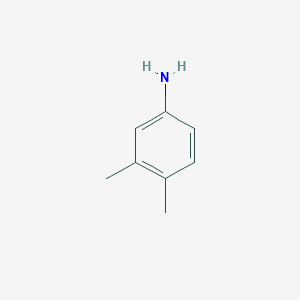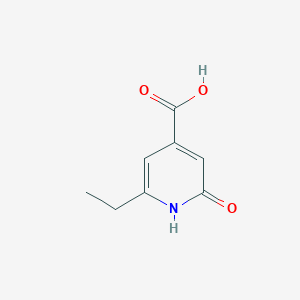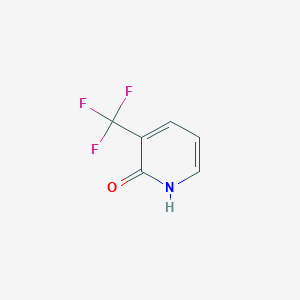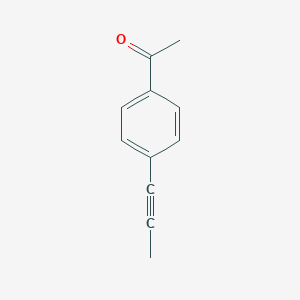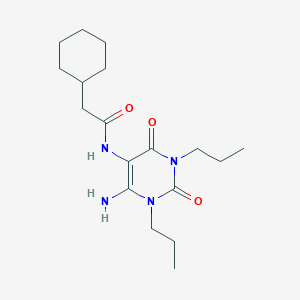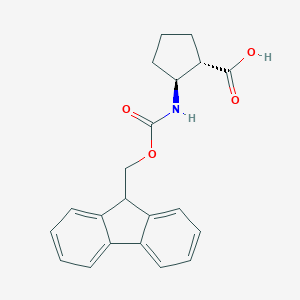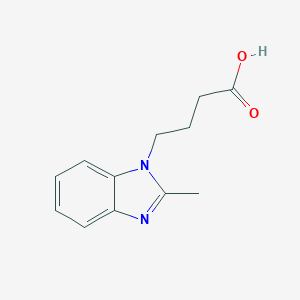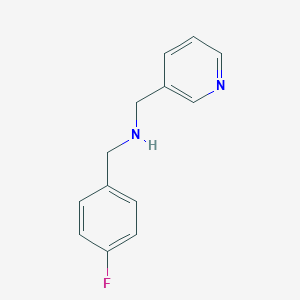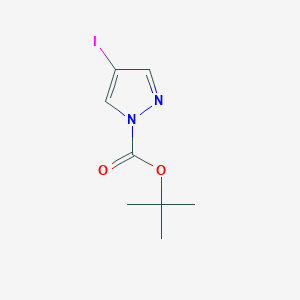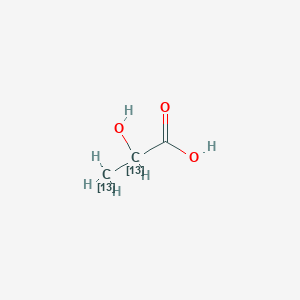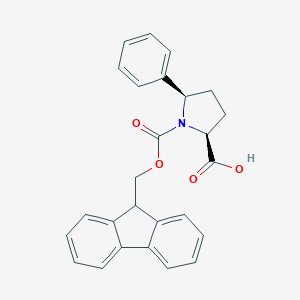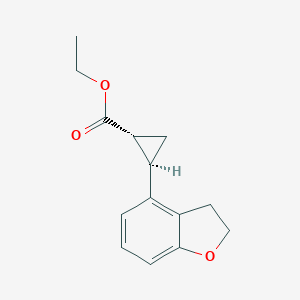
(1R,2R)-Ethyl 2-(2,3-dihydrobenzofuran-4-yl)cyclopropanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-Ethyl 2-(2,3-dihydrobenzofuran-4-yl)cyclopropanecarboxylate is a chiral compound featuring a cyclopropane ring substituted with an ethyl ester and a 2,3-dihydrobenzofuran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Cyclopropanation Reaction: : The synthesis of (1R,2R)-Ethyl 2-(2,3-dihydrobenzofuran-4-yl)cyclopropanecarboxylate typically begins with the cyclopropanation of an appropriate alkene precursor. This can be achieved using diazo compounds in the presence of a metal catalyst such as rhodium or copper.
-
Esterification: : The cyclopropane carboxylic acid intermediate can be esterified using ethanol in the presence of an acid catalyst like sulfuric acid to yield the ethyl ester.
-
Introduction of the 2,3-Dihydrobenzofuran Moiety: : The final step involves the coupling of the cyclopropane ester with a 2,3-dihydrobenzofuran derivative. This can be done using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reaction monitoring and control would be essential to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzofuran moiety, using reagents like potassium permanganate or chromium trioxide.
-
Reduction: : Reduction of the ester group to the corresponding alcohol can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the ester group, where nucleophiles like amines or alcohols can replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol for aminolysis; methanol or ethanol in the presence of a base for transesterification.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the site of oxidation.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of amides or new esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules, particularly those with cyclopropane and benzofuran structures.
Biology
Biological Activity Studies: Due to its unique structure, the compound can be investigated for potential biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry
Material Science: The compound can be explored for its potential use in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which (1R,2R)-Ethyl 2-(2,3-dihydrobenzofuran-4-yl)cyclopropanecarboxylate exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The cyclopropane ring could provide rigidity to the molecule, enhancing its binding affinity to the target.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-Ethyl 2-(2,3-dihydrobenzofuran-4-yl)cyclopropanecarboxylate: Unique due to its specific stereochemistry and combination of functional groups.
Cyclopropane Carboxylates: Similar compounds with different substituents on the cyclopropane ring.
Benzofuran Derivatives: Compounds with variations in the benzofuran moiety.
Uniqueness
The uniqueness of this compound lies in its chiral nature and the combination of a cyclopropane ring with a benzofuran moiety, which can impart distinct chemical and biological properties compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
ethyl (1R,2R)-2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-2-16-14(15)12-8-11(12)9-4-3-5-13-10(9)6-7-17-13/h3-5,11-12H,2,6-8H2,1H3/t11-,12+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOXNJBPBINVIF-NWDGAFQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=C3CCOC3=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1C2=C3CCOC3=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
